Chitinase-IN-2 hydrochloride
Description
Physiological Functions and Enzymatic Activities of N-Acetylhexosaminidases
β-N-acetylhexosaminidases are ubiquitous enzymes present in virtually all organisms, playing a critical role in the catabolism of glycoconjugates. walshmedicalmedia.com These enzymes catalyze the hydrolysis of terminal, non-reducing N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from a variety of substrates, including oligosaccharides, glycoproteins, and glycolipids. researchgate.netwalshmedicalmedia.com
The physiological functions of β-N-acetylhexosaminidases are highly dependent on the organism, cell type, and subcellular localization. walshmedicalmedia.comrsc.org In humans, these enzymes are crucial for the lysosomal breakdown of glycosphingolipids. walshmedicalmedia.com Deficiencies in human β-N-acetylhexosaminidases can lead to severe neurodegenerative lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. rsc.org In bacteria, they are involved in the degradation and recycling of the peptidoglycan cell wall. researchgate.netwalshmedicalmedia.com In fungi, they work in tandem with chitinases to break down chitin (B13524) for cell wall morphogenesis and nutrient acquisition. researchgate.netwalshmedicalmedia.comrsc.org
β-N-acetylhexosaminidases are classified into different glycoside hydrolase (GH) families, primarily GH20 and GH84, based on their sequence and structural similarities. rsc.org Both families employ a substrate-assisted catalytic mechanism. rsc.org While structurally similar, GH20 and GH84 enzymes differ in their physiological roles and cellular locations, with GH20 enzymes typically found in lysosomes and GH84 enzymes in the nucleocytoplasm of eukaryotic cells. rsc.org
Rationale for Enzyme Inhibition as a Strategy in Biological Research and Preclinical Discovery
Enzyme inhibition is a fundamental strategy in both biological research and the discovery of new therapeutic agents. openaccessjournals.comresearchgate.net Enzymes are attractive targets for drug development because they play pivotal roles in virtually all biological processes, and modulating their activity can have direct and predictable physiological effects. openaccessjournals.comnih.gov By selectively blocking the activity of a specific enzyme involved in a disease pathway, it is possible to correct a pathological state or impede the progression of a disease. openaccessjournals.com
The development of enzyme inhibitors has been a highly effective approach in treating a wide array of conditions, including metabolic disorders, cancer, infectious diseases, and neurodegenerative disorders. openaccessjournals.comresearchgate.net The process of discovering and developing enzyme-targeted drugs is a multi-stage endeavor that includes identifying the target enzyme, discovering and optimizing lead compounds, and conducting preclinical and clinical testing. openaccessjournals.com
Researchers utilize various techniques to identify and refine enzyme inhibitors. High-throughput screening allows for the rapid testing of large libraries of compounds to find potential inhibitors. openaccessjournals.com Once a lead compound is identified, medicinal chemistry and molecular modeling are employed to optimize its potency, selectivity, and pharmacokinetic properties. researchgate.net Understanding the three-dimensional structure of the enzyme and its active site is crucial for the rational design of potent and specific inhibitors. nih.gov
Enzyme inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, and uncompetitive inhibitors. This detailed understanding of enzyme kinetics and inhibitor interactions is vital for developing effective and safe drugs. nih.gov
Overview of Chitinase-IN-2 Hydrochloride as a Dual Inhibitor in Academic Investigation
This compound is a chemical compound that has been investigated in academic research as a dual inhibitor of insect chitinase (B1577495) and N-acetylhexosaminidase. medchemexpress.com This dual inhibitory activity makes it a subject of interest for its potential applications, particularly in the context of insecticide research. medchemexpress.com
Research has shown that Chitinase-IN-2 can significantly inhibit the activity of both chitinase and N-acetylhexosaminidase. medchemexpress.com For instance, at a concentration of 50 μM, it has been reported to inhibit chitinase activity by 98%, and at 20 μM, it inhibits N-acetylhexosaminidase activity by 92%. medchemexpress.com This potent, dual-action mechanism distinguishes it from inhibitors that target only a single enzyme in the chitin degradation pathway.
The study of dual inhibitors like this compound is significant because the coordinated action of chitinases and β-N-acetylhexosaminidases is essential for the effective breakdown of chitin. rsc.org By inhibiting both enzymes, it is possible to achieve a more potent effect. This approach is being explored in the development of novel insecticides. medchemexpress.com
Properties
Molecular Formula |
C20H22ClN5O2S |
|---|---|
Molecular Weight |
431.94 |
Origin of Product |
United States |
Discovery and Preclinical Development Paradigms of Chitinase in 2 Hydrochloride
High-Throughput Screening and Hit Identification Methodologies Leading to Chitinase-IN-2 Hydrochloride
Information regarding the specific high-throughput screening (HTS) campaigns that led to the identification of this compound is not available in the public domain. Generally, the discovery of novel enzyme inhibitors involves the screening of large compound libraries against a specific biological target. nih.gov In the context of chitinase (B1577495) inhibitors, these screens often employ fluorometric or colorimetric assays to measure enzyme activity in the presence of test compounds. frontiersin.org The absence of published data for this compound prevents a detailed description of the specific assays, compound libraries, and hit validation processes utilized in its discovery.
Lead Optimization and Structure-Activity Relationship (SAR) Studies of this compound Analogues
Detailed structure-activity relationship (SAR) studies for analogues of this compound have not been published. SAR studies are a cornerstone of medicinal chemistry, involving the synthesis and testing of numerous analogues of a "hit" compound to understand how chemical structure influences biological activity. This iterative process is crucial for optimizing potency, selectivity, and pharmacokinetic properties. While the chemical structure of this compound is known, the exploration of its chemical space to identify key structural motifs responsible for its inhibitory activity and to develop more potent analogues remains undisclosed in the scientific literature.
Academic Synthetic Chemistry Approaches for this compound and Its Derivatives
There are no specific academic publications detailing the synthetic routes to this compound or its derivatives. The synthesis of complex organic molecules typically involves multi-step processes that are refined and optimized to provide efficient access to the target compound. While general synthetic methods for related chemical scaffolds, such as thieno[2,3-d]pyrimidin-4(3H)-one derivatives, have been reported in the context of other enzyme inhibitors, the specific application of these or other synthetic strategies to this compound is not documented. biorxiv.orgnih.govresearchgate.netgrafiati.com
Biochemical and Structural Elucidation of Chitinase in 2 Hydrochloride S Mechanism of Action
Enzymatic Inhibition Kinetics and Potency Profiling of Chitinase-IN-2 Hydrochloride
The inhibitory activity of this compound has been characterized against two primary enzymatic targets within the insect chitin (B13524) degradation pathway: chitinases and N-acetylhexosaminidases. mdpi.commedchemexpress.com
This compound is documented as a potent inhibitor of insect chitinase (B1577495). medchemexpress.com Research findings indicate significant inhibitory action at micromolar concentrations. Specifically, its non-hydrochloride form, Chitinase-IN-2, has been shown to inhibit 98% of chitinase activity at a concentration of 50 μM. medchemexpress.com This highlights its potency against this class of enzymes.
While the compound is specified as an insect chitinase inhibitor, detailed scientific literature on its specificity for different types of insect chitinases (e.g., from various orders like Lepidoptera or Coleoptera) or its selectivity profile against chitinases from other organisms (e.g., fungal, plant, or mammalian) is not currently available in public research databases.
| Compound | Target Enzyme | Concentration (μM) | Inhibition Percentage (%) | Source |
|---|---|---|---|---|
| Chitinase-IN-2 | Chitinase | 50 | 98 | medchemexpress.com |
In addition to chitinase, this compound inhibits N-acetylhexosaminidase, another critical enzyme that breaks down chitin oligomers into monomers. mdpi.commedchemexpress.com The compound demonstrates potent inhibition of this enzyme, with the Chitinase-IN-2 form causing 92% inhibition of N-acetylhexosaminidase activity at a concentration of 20 μM. medchemexpress.com
Similar to its profile against chitinases, comprehensive studies detailing the specificity and selectivity of this compound for or against various isoforms of N-acetylhexosaminidases from different biological sources have not been published in peer-reviewed literature.
| Compound | Target Enzyme | Concentration (μM) | Inhibition Percentage (%) | Source |
|---|---|---|---|---|
| Chitinase-IN-2 | N-Acetylhexosaminidase | 20 | 92 | medchemexpress.com |
Detailed kinetic studies characterizing the nature of the inhibition by this compound—specifically whether it acts as a reversible (competitive, non-competitive, uncompetitive) or irreversible inhibitor—are not available in the public scientific literature. Such studies are essential for a complete understanding of its mechanism of action.
Molecular Basis of this compound-Enzyme Interactions
A thorough understanding of an inhibitor's mechanism requires analysis at the molecular level, including identification of binding sites and structural characterization of the enzyme-inhibitor complex.
There is currently no published research that identifies or analyzes the specific binding site of this compound on either chitinase or N-acetylhexosaminidase. It is therefore unknown whether the compound binds to the active site (an orthosteric inhibitor) or to a secondary site on the enzyme that modulates its activity (an allosteric inhibitor).
As of now, no structural biology studies, such as X-ray crystallography, cryo-electron microscopy (cryo-EM), or Nuclear Magnetic Resonance (NMR) spectroscopy, have been published for this compound in complex with its target enzymes. The determination of a co-crystal structure would be invaluable for elucidating the precise molecular interactions, conformational changes, and the ultimate structural basis for its inhibitory activity.
Lack of Available Data for "this compound" Computational Studies
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific research data available concerning the computational biochemistry and molecular dynamics simulations of this compound's binding events.
The performed searches did not yield any detailed studies, research findings, or data tables related to the computational analysis of this particular compound. While some sources identify this compound as an inhibitor of insect chitinase and N-acetylhexosaminidase, the intricate details of its binding mechanism from a computational or molecular dynamics perspective are not documented in accessible research. medchemexpress.com
Consequently, the requested article section on "Computational Biochemistry and Molecular Dynamics Simulations of Binding Events" for this compound cannot be generated with the required level of scientific accuracy and detail. The absence of primary research in this specific area prevents the creation of an informative and authoritative narrative as per the user's instructions.
Biological Research Applications and Preclinical Impact of Chitinase in 2 Hydrochloride
In Vitro Cellular and Biochemical Studies with Chitinase-IN-2 Hydrochloride
In the laboratory setting, this compound serves as a precise molecular probe to investigate enzyme function and its downstream cellular consequences.
Assessment of Impact on Endogenous Chitinase (B1577495) Activity in Cell Lines
The primary biochemical application of this compound is to quantify its inhibitory effect on chitinase enzymes. glpbio.com Biochemical assays are employed to determine the concentration-dependent inhibition of chitinase activity. Research indicates that the compound demonstrates significant inhibitory properties against insect chitinase. glpbio.com For instance, studies have shown a high percentage of inhibition at specific micromolar concentrations, establishing its potency. glpbio.com This allows researchers to use it in cell-based assays to effectively block endogenous chitinase activity and study the resulting cellular changes.
| Target Enzyme | Concentration | Inhibitory Percentage |
| Insect Chitinase | 50 µM | 98% |
| N-acetylhexosaminidase | 20 µM | 92% |
| Data sourced from GlpBio. glpbio.com |
Modulation of Cellular Glycosylation Pathways by N-Acetylhexosaminidase Inhibition
This compound is also a known inhibitor of β-N-acetylhexosaminidase. glpbio.commedchemexpress.com This enzyme plays a crucial role in the cellular glycosylation pathways by cleaving N-acetylglucosamine (GlcNAc) residues from glycoconjugates. nih.govnih.gov By inhibiting this enzyme, the compound can be used to study the impact of altered glycosylation on protein function, cell signaling, and other cellular processes. The inhibition of β-N-acetylhexosaminidase can lead to the accumulation of specific glycans, allowing researchers to investigate the function of these sugar modifications in a controlled manner.
Investigations into Host-Pathogen Interactions in Relevant Cell-Based Systems
Chitin (B13524) is a major structural component of the cell walls of fungi and the exoskeletons of various parasites. nih.govresearchgate.net Host chitinases are believed to play a role in the innate immune response by degrading the chitin of invading pathogens. nih.govnih.gov In cell-based systems, inhibitors of chitinase activity can be used to probe the specifics of these interactions. For example, by treating immune cells (like macrophages) with a chitinase inhibitor before exposing them to a chitin-containing pathogen, researchers can determine the importance of host chitinase activity in pathogen recognition, phagocytosis, and the subsequent inflammatory signaling cascade. nih.gov This helps to clarify the defense mechanisms against fungal and parasitic infections.
In Vivo Preclinical Model Systems Research (Non-Human)
The utility of this compound extends to non-human, in vivo models, particularly in the study of organisms where chitin metabolism is fundamental.
Evaluation in Insect Models to Study Chitin Metabolism and Developmental Processes
The most direct application of this compound is in entomological research. glpbio.commedchemexpress.com Chitin is an essential component of the insect cuticle (exoskeleton) and the peritrophic matrix lining the gut. nih.govnih.gov The synthesis and degradation of chitin, mediated by chitinases, are critical for processes like molting (ecdysis), growth, and development. frontiersin.orgresearchgate.net
The inhibition of chitinase activity disrupts the delicate balance of chitin metabolism. frontiersin.orglifesciencesite.com Administering chitinase inhibitors to insect models can lead to a failure to properly shed the old cuticle, resulting in molting arrest, developmental deformities, and mortality. frontiersin.orgekb.eg This makes compounds like this compound valuable for:
Studying Gene Function: Investigating the specific roles of different chitinase genes at various life stages. nih.gov
Elucidating Developmental Pathways: Understanding the hormonal and enzymatic regulation of insect growth and metamorphosis.
Pest Control Research: Evaluating chitinase inhibition as a potential strategy for developing novel and selective insecticides. nih.govlifesciencesite.com
Research using various chitinase inhibitors in insect models has demonstrated that blocking this enzyme can severely impact larval development, pupation, and adult emergence, highlighting its essential role in the insect life cycle. frontiersin.org
Assessment in Animal Models of Inflammatory Conditions where Chitinases are Implicated
There is no available scientific literature that details the assessment of this compound in animal models of inflammatory conditions. While the broader class of chitinase inhibitors has been investigated in inflammatory models, such as those for inflammatory bowel disease and allergic airway inflammation, no specific data or research findings have been published regarding the use of this compound in these or any other inflammatory models.
Exploration in Animal Models of Fibrotic Diseases and Tissue Remodeling
No published studies were found that explore the application of this compound in animal models of fibrotic diseases or tissue remodeling. The role of mammalian chitinases, such as Chitinase 1 (CHIT1) and Chitinase 3-like-1 (CHI3L1), has been implicated in the pathogenesis of fibrotic diseases like idiopathic pulmonary fibrosis. This has led to research into chitinase inhibition as a potential therapeutic strategy. However, these investigations have not specifically reported on the use or effects of this compound.
Research in Preclinical Models of Infectious Diseases Targeting Chitin-Containing Organisms
There is a lack of specific research on the use of this compound in preclinical models of infectious diseases caused by chitin-containing organisms, such as fungi or parasites. Although this compound is described as an inhibitor of insect chitinase, its potential efficacy against pathogenic fungi or other chitinous pathogens in in vivo models has not been documented in the scientific literature. Chitinases are recognized as playing a role in the host defense against such pathogens, but studies specifically involving this compound are absent.
Pharmacodynamic Marker Identification and Evaluation in Preclinical Biological Systems
No information is available regarding the identification or evaluation of pharmacodynamic markers for this compound in any preclinical biological systems. Such studies are essential for understanding the dose-response relationship and the biochemical effect of a compound on its target in a living organism. The absence of preclinical studies for this compound means that no associated pharmacodynamic data has been published.
Due to the absence of specific research data for this compound in the areas stipulated, no data tables can be generated. The information available is limited to its identity as an insect chitinase inhibitor for research use.
Advanced Methodologies and Future Research Trajectories for Chitinase in 2 Hydrochloride
Design and Synthesis of Novel Chitinase-IN-2 Hydrochloride Analogues with Enhanced Potency, Selectivity, and In Vivo Performance
The development of novel analogues of this compound is a key area of research aimed at improving its efficacy and specificity. Current strategies in the broader field of chitinase (B1577495) inhibitor design provide a roadmap for the future development of this compound analogues. These strategies often involve structure-based drug design, the modification of natural products, and high-throughput screening of chemical libraries.
One promising approach is the use of crystal structures of target chitinases to guide the design of new inhibitors. For instance, the analysis of the binding mode of berberine to a model chitinase has enabled the design of analogues with significantly improved inhibitory activity. apsnet.org This structure-based approach could be applied to develop analogues of this compound with enhanced binding affinity and selectivity for specific insect or fungal chitinases.
Another fruitful strategy is the modification of existing scaffolds. For example, researchers have successfully synthesized novel chitinase inhibitors based on azamacrolide and carbamoylguanidinyl nitrobenzoxadiazole scaffolds, yielding compounds with nanomolar inhibitory activity. nih.govsnmjournals.org The synthesis of quinazoline-2,4-dione derivatives has also led to potent chitin (B13524) synthase inhibitors. nih.gov These synthetic methodologies could be adapted to create a diverse library of this compound analogues for structure-activity relationship (SAR) studies.
Furthermore, inspiration can be drawn from naturally occurring chitinase inhibitors like argifin and argadin. researchgate.netnih.gov The core structures of these natural products can be used as a starting point for the design of novel synthetic analogues with improved pharmacokinetic properties. The table below summarizes various classes of recently developed chitinase inhibitors, which can inform the design of this compound analogues.
| Inhibitor Class | Example Compound | Target Enzyme(s) | Key Findings |
| Berberine Analogues | Compound 4c | SmChiB, hAMCase, OfChtI, HsCht | 80-fold increased inhibitory activity compared to berberine. apsnet.org |
| Azamacrolides | Compound 9e | SmChiB, OfChi-h | High inhibitory activity against bacterial and insect chitinases. nih.gov |
| Carbamoylguanidinyl Nitrobenzoxadiazoles | Compound 8d | OfChtI, OfHex1 | Nanomolar inhibition of insect chitinase and significant activity against N-acetylhexosaminidase. snmjournals.org |
| Cyclic Dipeptides | cyclo-(L-Arg-D-Pro) | Family 18 Chitinases | Mimics the structure of the proposed reaction intermediate. nih.gov |
| Quinazoline-2,4-diones | Compound 5c | Chitin Synthase | Potent inhibition of chitin synthase with an IC50 of 0.08 mmol/L. nih.gov |
Application of Omics Technologies (e.g., Proteomics, Metabolomics, Glycomics) in this compound Research
Omics technologies offer powerful tools to investigate the broader biological effects of this compound beyond its direct enzymatic inhibition. These approaches can provide a more holistic understanding of the physiological response to chitinase inhibition in target organisms.
Proteomics can be employed to identify changes in protein expression profiles in insects or fungi treated with this compound. For example, a proteomic analysis of citrus plants affected by a specific disease revealed the downregulation of chitinases and proteinase inhibitors, suggesting a suppression of the plant's defense response. apsnet.org A similar approach could be used to study the compensatory mechanisms that may arise in pests following treatment with this compound, potentially identifying new targets for combination therapies. Proteomics has also been used in conjunction with genomics to characterize chitinases from various organisms and understand their roles in different biological contexts. mdpi.commdpi.com
Metabolomics can provide insights into the metabolic pathways affected by this compound. By analyzing the changes in the metabolome of a target organism, it may be possible to identify metabolic bottlenecks created by chitinase inhibition and to understand the downstream consequences on insect development or fungal growth. For instance, a multi-omics study integrating metabolomic and cytokine profiling revealed a link between a chitinase-like protein and dysregulated lipid metabolism in a disease state. nih.govresearchgate.net
The integration of these omics technologies can provide a comprehensive picture of the molecular and cellular responses to this compound, facilitating the development of more effective and targeted pest control strategies.
Utilization of Advanced Imaging Techniques for Spatiotemporal Analysis of this compound Distribution and Activity
Advanced imaging techniques are becoming increasingly important for visualizing the distribution and activity of small molecule inhibitors within whole organisms or specific tissues. These methods can provide crucial information on the pharmacokinetics and pharmacodynamics of this compound, helping to optimize its formulation and delivery.
One such technique is the use of radiolabeled probes for in vivo imaging. A study has demonstrated the successful use of an 123I-labeled chitinase as a specific radioligand for the in vivo detection of fungal infections in mice. snmjournals.orgnih.gov This approach could be adapted by synthesizing a radiolabeled version of this compound to track its uptake, distribution, and clearance in target insect species. Such studies would provide invaluable data on whether the compound reaches its intended site of action at effective concentrations.
Fluorescence-based imaging techniques also hold great promise. Fluorescently tagged analogues of this compound could be synthesized to visualize its localization within insect tissues and cells. Furthermore, the development of fluorescent activity-based probes for chitinases would allow for the direct imaging of enzyme inhibition in real-time. Various staining methods using fluorescent dyes have already been developed for detecting chitinase activity on agar plates and in gels, which could be adapted for in vivo applications. ijsr.netacademicjournals.orgresearchgate.net
The spatiotemporal data generated from these advanced imaging techniques will be instrumental in understanding the in vivo behavior of this compound and in designing more effective delivery systems to enhance its pesticidal activity.
Integration of this compound Research within Systems Biology Frameworks
A systems biology approach aims to understand the complex interactions within a biological system as a whole. Integrating research on this compound into such a framework would move beyond the study of a single target enzyme to a more comprehensive understanding of its effects on the entire organism.
Chitinases are involved in a wide range of biological processes, not only in chitin degradation but also in immunity and development. nih.gov Therefore, inhibiting chitinase activity with this compound is likely to have pleiotropic effects. A systems biology approach would involve the integration of data from genomics, proteomics, metabolomics, and other high-throughput methods to construct computational models of the biological networks affected by the inhibitor.
These models could then be used to predict the systemic effects of this compound, identify potential off-target effects, and uncover synergistic or antagonistic interactions with other cellular pathways. For example, understanding how chitinase inhibition affects the insect's immune system could lead to the development of combination therapies that target both chitin metabolism and immune response, resulting in a more potent and durable pesticidal effect.
By placing the action of this compound within a broader systems context, researchers can gain a deeper understanding of its mechanism of action and develop more rational and effective strategies for its use in pest management.
Unanswered Research Questions and Emerging Frontiers in this compound Studies and Chitinase/N-Acetylhexosaminidase Inhibition
Despite significant progress in the field of chitinase inhibition, many unanswered questions and exciting new frontiers remain to be explored, particularly concerning compounds like this compound.
One of the major challenges is achieving high selectivity for target chitinases. patsnap.com Insects and fungi possess multiple chitinase enzymes with distinct physiological roles, and the ideal inhibitor would target only those essential for survival, while sparing non-target organisms, including beneficial insects and humans. A key unanswered question is how to design analogues of this compound with improved selectivity for specific insect chitinases over other glycosidases.
Another emerging frontier is the potential for chitinase inhibitors in medicine. Elevated levels of chitinases have been implicated in inflammatory diseases such as asthma. nih.gov Further research is needed to explore whether this compound or its analogues could have therapeutic applications in human diseases, and to develop inhibitors with high selectivity for human chitinases. The development of the chitinase-1 inhibitor OATD-01 for metabolic dysfunction-associated steatohepatitis (MASH) highlights the therapeutic potential of targeting chitinases. nih.govnih.gov
The rise of resistance to existing pesticides and fungicides necessitates the continuous development of new compounds with novel modes of action. A critical area of future research will be to investigate the mechanisms of potential resistance to this compound and to develop strategies to mitigate its development.
Finally, the exploration of novel applications for chitinase inhibitors is an exciting prospect. For example, they could be used as tools to study the complex roles of chitinases in various biological processes, from fungal morphogenesis to insect development. nih.gov The table below outlines some of the key unanswered questions and future research directions in this field.
| Research Area | Key Unanswered Questions | Emerging Frontiers |
| Selectivity | How can we design inhibitors that are highly selective for a specific chitinase isozyme in a target pest? | Development of isoform-specific inhibitors; targeting allosteric sites. |
| Therapeutic Potential | Could chitinase inhibitors be effective in treating inflammatory or fibrotic diseases in humans? | Repurposing existing inhibitors for medical applications; development of highly selective human chitinase inhibitors. nih.govnih.gov |
| Resistance Management | What are the molecular mechanisms by which insects or fungi might develop resistance to this compound? | Proactive identification of resistance mutations; development of combination therapies to overcome resistance. |
| Novel Applications | What are the less-explored biological roles of chitinases that could be investigated using specific inhibitors? | Use of inhibitors as chemical probes to dissect complex biological pathways; application in bioremediation. nih.gov |
Q & A
Q. What experimental design is recommended to determine the inhibitory efficacy of Chitinase-IN-2 hydrochloride against insect chitinases?
Methodological Answer:
- Enzyme Source: Use purified insect chitinase (e.g., from Tribolium castaneum or Spodoptera frugiperda) to ensure specificity.
- Concentration Ranges: Test inhibitory activity across a gradient (e.g., 0–100 μM), with 50 μM and 20 μM as critical points based on prior IC₅₀ data .
- Assay Conditions: Employ fluorometric or colorimetric assays (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside as substrate) in pH 6.0–7.5 buffers .
- Controls: Include positive controls (e.g., allosamidin) and negative controls (DMSO vehicle). Validate reproducibility via triplicate runs .
Q. How can researchers validate the specificity of this compound for chitinase versus off-target enzymes like N-acetylhexosaminidase?
Methodological Answer:
- Parallel Assays: Compare inhibition rates between chitinase and N-acetylhexosaminidase under identical conditions (e.g., 50 μM compound). Prior data shows 98% vs. 92% inhibition, suggesting partial cross-reactivity .
- Structural Analysis: Use molecular docking to assess binding affinities to active sites of both enzymes.
- Knockdown Studies: Apply CRISPR/Cas9 to silence chitinase genes in insect models; residual enzyme activity post-inhibition indicates off-target effects .
Advanced Research Questions
Q. How should researchers address contradictions in inhibitory activity data across different insect species or enzyme isoforms?
Methodological Answer:
- Variable Identification: Document species-specific enzyme structures (e.g., catalytic domain variations) and assay conditions (pH, temperature). For example, Drosophila melanogaster chitinase may exhibit lower sensitivity due to glycosylation differences .
- Data Normalization: Report activity as % inhibition relative to species-specific positive controls. Use ANOVA to statistically compare inter-species variability .
- Meta-Analysis: Aggregate data from public repositories (e.g., ChEMBL, PDB) to identify trends or outliers in inhibition profiles .
Q. What strategies optimize the use of this compound in integrated pest management (IPM) studies without inducing resistance?
Methodological Answer:
- Rotational Dosing: Combine with inhibitors targeting alternative pathways (e.g., juvenile hormone analogs) to delay resistance .
- Sub-Lethal Dosing: Test sub-IC₅₀ concentrations (e.g., 10 μM) to assess behavioral or developmental disruptions in larvae, reducing selection pressure .
- Field Trials: Monitor resistance markers (e.g., chitinase gene mutations) in treated populations using qPCR or whole-genome sequencing .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure compound stability in hemolymph and midgut environments (e.g., pH 9.0–10.5 in lepidopteran larvae) using LC-MS .
- Bioavailability Adjustments: Formulate with adjuvants (e.g., cyclodextrins) to enhance penetration through insect cuticles .
- Transcriptomic Correlation: Compare in vitro inhibition data with in vivo RNA-seq profiles of chitinase-related genes (e.g., CHT10, CHS1) .
Q. What analytical methods are recommended for assessing this compound stability under long-term storage?
Methodological Answer:
- Accelerated Degradation Studies: Incubate at 40°C/75% RH for 6 months and analyze via HPLC to detect degradation products (e.g., hydrolysis of the hydrochloride salt) .
- Freeze-Thaw Cycles: Test compound integrity after 3–5 cycles (−20°C to 25°C) using NMR or mass spectrometry .
- Light Sensitivity: Expose to UV-A/UV-B radiation and monitor spectral changes (λmax 270–300 nm) .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model enzyme-inhibitor interactions over 100-ns trajectories to identify key binding residues (e.g., Trp³⁰⁷ in chitinase) .
- QSAR Analysis: Corporate inhibitory data from analogs (e.g., Chitinase-IN-1) to predict structural modifications for improved IC₅₀ .
- Docking Validation: Cross-reference computational predictions with X-ray crystallography of co-crystallized enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
